molecular formula C8H8N2S B8696999 2-Amino-6-(methylthio)benzonitrile

2-Amino-6-(methylthio)benzonitrile

Cat. No.: B8696999
M. Wt: 164.23 g/mol
InChI Key: RZMZBLMYASOCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(methylthio)benzonitrile (CAS 304912-64-9) is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound features a benzonitrile core, a functional group of significant importance in medicinal chemistry. The nitrile group is widely utilized in drug design for its ability to enhance binding affinity to biological targets and improve pharmacokinetic properties of lead compounds, often acting as a key pharmacophore . The specific combination of amino and methylthio substituents on the benzonitrile scaffold makes this molecule a valuable intermediate for further chemical synthesis. It can serve as a versatile building block in the exploration of new chemical entities, particularly in pharmaceutical chemistry and materials science. Researchers can employ it in the synthesis of more complex molecules for screening and development activities. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-amino-6-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3

InChI Key

RZMZBLMYASOCDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-6-hydroxybenzonitrile (CAS: 859960-36-4)

  • Substituent : Hydroxyl (-OH) at position 6.
  • Molecular Formula : C₇H₆N₂O (FW: 134.1 g/mol).
  • Key Properties :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Higher melting/boiling points compared to methylthio analogs due to intermolecular hydrogen bonding.
    • Applications: Utilized in synthesis requiring electron-rich aromatic systems, such as dyes or bioactive molecules .

2-Amino-6-methoxybenzonitrile

  • Substituent : Methoxy (-OCH₃) at position 6.
  • Key Properties: Methoxy is electron-donating via resonance, activating the ring toward electrophilic substitution. Less polar than hydroxyl but more polar than methylthio, balancing solubility and lipophilicity. Applications: Potential intermediate in pharmaceuticals where moderate lipophilicity is desired .

2-Amino-6-(trifluoromethyl)benzonitrile (CAS: 58458-11-0)

  • Substituent : Trifluoromethyl (-CF₃) at position 6.
  • Molecular Formula : C₈H₅F₃N₂ (FW: 202.1 g/mol).
  • Key Properties :
    • Strong electron-withdrawing effect from -CF₃ deactivates the ring, directing further substitution meta/para.
    • High lipophilicity and metabolic stability, common in agrochemicals and CNS drugs.
    • Applications: Used in fluorinated drug candidates to enhance bioavailability and resistance to enzymatic degradation .

2-(Methylthio)benzonitrile

  • Structure: Lacks the amino group; methylthio at position 2.
  • Molecular Formula : C₈H₇NS (FW: 149.2 g/mol).
  • Key Properties :
    • Insoluble in water due to the absence of polar groups.
    • Applications: Pharmaceutical intermediate for synthesizing thioether-containing compounds .

Data Table: Comparative Analysis of Substituted Benzonitriles

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-Amino-6-(methylthio)benzonitrile* -SCH₃ C₈H₈N₂S 164.2 (calculated) Moderate lipophilicity, H-bond donor Pharmaceutical intermediate (inferred)
2-Amino-6-hydroxybenzonitrile -OH C₇H₆N₂O 134.1 High polarity, hydrogen bonding Dyes, bioactive molecules
2-Amino-6-methoxybenzonitrile -OCH₃ C₈H₈N₂O 148.2 (calculated) Electron-donating, moderate solubility Drug intermediates
2-Amino-6-(trifluoromethyl)benzonitrile -CF₃ C₈H₅F₃N₂ 202.1 Electron-withdrawing, high lipophilicity Agrochemicals, CNS drugs
2-(Methylthio)benzonitrile -SCH₃ (position 2) C₈H₇NS 149.2 Water-insoluble, stable Thioether synthesis

Research Findings and Implications

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., -OCH₃) enhance electrophilic substitution, while electron-withdrawing groups (e.g., -CF₃) favor nucleophilic attacks .
  • Methylthio (-SCH₃) offers a balance of moderate electron donation and lipophilicity, ideal for drug candidates requiring membrane penetration .

Solubility and Bioavailability :

  • Hydroxyl analogs exhibit higher aqueous solubility but lower bioavailability due to excessive polarity. Methylthio and trifluoromethyl derivatives optimize lipophilicity for drug delivery .

Applications in Drug Design: Amino groups enable further functionalization (e.g., amidation, Schiff base formation), making these compounds versatile intermediates in medicinal chemistry .

Q & A

Q. Table 1: Representative Reaction Conditions

Reaction TypeSolventTemp. RangeYieldSource
Nucleophilic substitutionMonochlorobenzene5–15°C95.9%
CondensationEthylene glycol dimethyl ether110–120°C85%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR/Raman spectroscopy : Identify nitrile (C≡N, ~2230 cm⁻¹) and methylthio (C–S, 650–700 cm⁻¹) functional groups. Cross-reference with KnowItAll spectral libraries for validation .
  • UV-Vis : Detect π→π* transitions in the aromatic ring (λmax ~270 nm) .
  • NMR : Use 1H^1H-NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methylthio protons (δ 2.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (149.21 g/mol) via high-resolution MS (observed m/z 149.02992) .

Basic: How does the solubility profile of this compound guide purification strategies?

Methodological Answer:

  • Low water solubility : Use aqueous washes to remove polar impurities .
  • Organic solvents : Recrystallize from ethanol or dichloromethane for high-purity crystals (>97%) .

Advanced: How can molecular dynamics (MD) simulations resolve adsorption behavior of this compound on metal surfaces?

Methodological Answer:
MD simulations (e.g., GROMACS or AMBER) model adsorption by analyzing:

  • Binding sites : The nitrile and methylthio groups preferentially adsorb on Ag, Au, or Fe-doped carbon surfaces due to charge transfer .
  • Orientation : Simulations predict a tilted orientation (30–45°) on metal interfaces, minimizing steric hindrance .
  • Temperature effects : Higher temps (323 K) reduce adsorption stability (ΔG = −15 kJ/mol at 293 K vs. −10 kJ/mol at 323 K) .

Contradiction Analysis : Discrepancies between simulated and experimental adsorption energies (e.g., DFT vs. XPS data) may arise from solvent effects omitted in simulations .

Advanced: What mechanistic insights explain the reactivity of the methylthio group in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic substitution : The methylthio group acts as a leaving group in SNAr reactions, facilitated by electron-withdrawing nitrile groups .
  • Oxidation pathways : Methylthio converts to sulfoxide/sulfone derivatives under controlled oxidants (e.g., H₂O₂), altering electronic properties for drug intermediate synthesis .
  • Catalytic systems : Pd/Cu catalysts enable C–S bond activation for Suzuki-Miyaura couplings, achieving >80% conversion in boronic acid derivatives .

Advanced: How can researchers reconcile discrepancies between experimental and computational molecular geometries?

Methodological Answer:

  • X-ray vs. DFT : If bond length deviations exceed 0.05 Å, re-optimize computational models with solvent corrections (e.g., PCM for ethanol) .
  • Torsional angles : MD simulations at 298 K account for thermal fluctuations absent in static DFT calculations .
  • Validation : Use Cambridge Structural Database (CSD) entries for comparable benzonitrile derivatives to benchmark results .

Advanced: What role does this compound play in designing multi-target kinase inhibitors?

Methodological Answer:

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